

Technical Guide: [1,4']BipiperidinyI-4'-ylmethanol Structural Analogs

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Compound of Interest

Compound Name: [1,4']BipiperidinyI-4'-ylmethanol

Cat. No.: B8441624

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Executive Summary & Pharmacophore Analysis

The [1,4']-bipiperidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical solubilizing moiety and a rigidified linker in GPCR ligands (particularly Muscarinic M3 and CCR5 antagonists) and Topoisomerase I inhibitors (e.g., Irinotecan).

The specific derivative, **[1,4']BipiperidinyI-4'-ylmethanol**, functions as a versatile "anchor" point. Unlike its non-functionalized parent, the 4'-hydroxymethyl group provides a primary alcohol handle for esterification or oxidation, allowing the attachment of lipophilic "warheads" while maintaining the high pKa (~9.0–10.0) of the bipiperidine core to ensure lysosomal trapping or receptor ionic bonding.

Key Physicochemical Characteristics

Feature	Property Impact	Mechanism of Action
Bipiperidine Core	Solubility & Basicity	The distal nitrogen (N1) is highly basic, improving aqueous solubility and forming salt bridges with aspartate residues in GPCR binding pockets.
4'-Hydroxymethyl	Functional Handle	Acts as a nucleophile for ester/ether linkage or H-bond donor/acceptor. Critical for extending the pharmacophore into hydrophobic sub-pockets.
1,4'-Linkage	Conformational Rigidity	Restricts the rotational freedom compared to linear alkyl linkers, reducing the entropic penalty upon protein binding.

Structural Analogs & Design Strategy (SAR)

When designing analogs of **[1,4']Bipiperidinyl-4'-ylmethanol**, modifications are typically categorized by their impact on Linker Geometry or Electronic Profile.

Class A: Linker Modifications (Geometry)

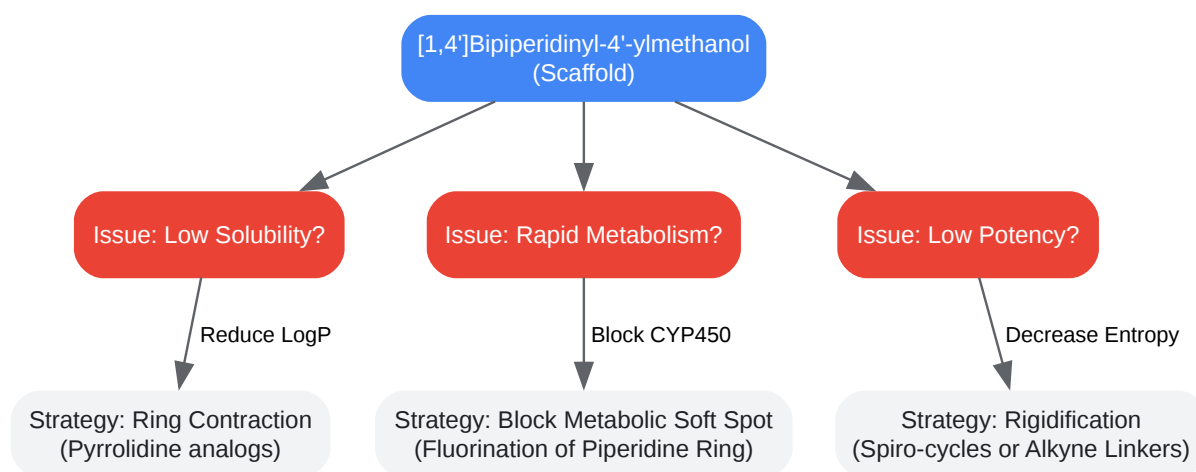
- Piperazine Insertion: Replacing the central CH unit with Nitrogen (forming a 1,4'-piperazinyl-piperidine).
 - Effect: Lowers lipophilicity (LogP) and introduces an additional H-bond acceptor.
- Spirocyclic Constraints: Introduction of spiro-fusion at the 4-position.
 - Effect: Locks the conformation, potentially increasing selectivity for specific receptor subtypes (e.g., separating M3 from M2 activity).

Class B: Functional Handle Modifications (Electronics)

- Oxidation to Carboxamide: Converting $-\text{CH}_2\text{OH}$ to $-\text{CONH}_2$.
 - Effect: Common in CCR5 antagonists (e.g., Vicriviroc precursors); increases polar surface area (PSA).
- Bioisosteric Replacement: Replacing $-\text{CH}_2\text{OH}$ with $-\text{CH}_2\text{NH}_2$ (primary amine).
 - Effect: Allows for amide coupling, creating "Reverse Amide" analogs with altered metabolic stability.

Diagram 1: Structural Analog Decision Tree

Visualizing the logical flow for selecting analogs based on ADME issues.



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Caption: SAR Decision Tree guiding structural modifications based on observed ADME/Potency limitations.

Synthetic Methodology: Reductive Amination Protocol[1][2][3][4][5]

The most robust route to **[1,4']Bipiperidinyl-4'-ylmethanol** involves the reductive amination of N-Boc-4-piperidone with 4-piperidinemethanol, followed by deprotection.

Why this route? Direct alkylation (using halides) often leads to over-alkylation or elimination byproducts. Reductive amination using mild borohydrides ensures mono-alkylation and high chemoselectivity.

Detailed Experimental Protocol

Reaction: N-Boc-4-piperidone + 4-Piperidinemethanol

Intermediate

Product

Step 1: Imine Formation (Activation)

- Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.
- Dissolution: Dissolve N-Boc-4-piperidone (1.0 equiv, 10 mmol) and 4-piperidinemethanol (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL).
- Activation: Add Titanium(IV) isopropoxide (1.2 equiv) dropwise.
 - Scientific Rationale: $\text{Ti}(\text{OiPr})_4$ acts as a Lewis acid to activate the ketone and a water scavenger, driving the equilibrium toward the imine/iminium species [1].
- Incubation: Stir at room temperature for 6–12 hours. The solution will turn slightly yellow/hazy.

Step 2: Reduction[1][2]

- Cooling: Cool the mixture to 0°C using an ice bath.
- Reagent Addition: Add Sodium triacetoxyborohydride (STAB) (2.5 equiv) portion-wise over 15 minutes.
 - Scientific Rationale: STAB is less reducing than NaBH_4 and will not reduce the starting ketone, only the formed imine, preventing the formation of the alcohol side-product [2].
- Reaction: Allow to warm to room temperature and stir for 12 hours.

Step 3: Workup & Purification[1]

- Quench: Quench with saturated aqueous NaHCO_3 (30 mL). Stir vigorously for 30 minutes to precipitate titanium salts.
- Filtration: Filter through a Celite pad to remove titanium salts. Wash with DCM.
- Extraction: Wash the organic phase with brine, dry over Na_2SO_4 , and concentrate.
- Purification: Flash chromatography (MeOH/DCM gradient with 1% NH_4OH) yields the N-Boc protected intermediate.

Step 4: Deprotection (If free amine is required)

- Dissolve intermediate in DCM/TFA (4:1 ratio). Stir for 1 hour.
- Evaporate TFA. Neutralize with basic resin (e.g., Amberlyst A-21) to obtain the free base.

Diagram 2: Synthetic Workflow

Visualizing the critical control points in the synthesis.



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Caption: Step-by-step reductive amination workflow emphasizing the Titanium-mediated activation.

Analytical Data & Validation

To ensure the integrity of the synthesized scaffold, the following analytical markers must be verified.

Technique	Expected Signal	Structural Confirmation
¹ H NMR	Multiplet at 2.3–2.6 ppm (N-CH-N)	Confirms the formation of the central C-N bond connecting the two rings.
¹³ C NMR	Peak at ~62 ppm (N-CH-N)	Distinguishes the biperidine linkage from unreacted starting materials.
LC-MS	[M+H] ⁺ matches Calc. MW	Verifies molecular weight and absence of "over-alkylation" (tertiary amine formation).
TLC	Stain with Ninhydrin or KMnO ₄	Secondary amines (if deprotected) stain distinctively; alcohols stain with KMnO ₄ .

Medicinal Chemistry Applications

Case Study: Irinotecan & Topoisomerase Inhibition

The [1,4']-biperidine moiety is the key side-chain of Irinotecan (CPT-11).[3] In this context, the scaffold serves two purposes:

- Solubility: The distal piperidine nitrogen is protonated at physiological pH, solubilizing the lipophilic camptothecin core.
- Bioactivation: The bulky biperidine group prevents rapid hydrolysis of the lactone ring in plasma, but is cleaved by carboxylesterases in the liver to release the active metabolite (SN-38) [3].

Case Study: Muscarinic Antagonists (LAMA)

In Long-Acting Muscarinic Antagonists (e.g., analogs of Umeclidinium), the biperidine alcohol is often esterified with phenyl-glycolic acid derivatives. The biperidine acts as a "spacer" that spans the narrow channel of the M3 receptor, allowing the basic nitrogen to interact with Asp147 while the ester "warhead" binds to the orthosteric site [4].

References

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